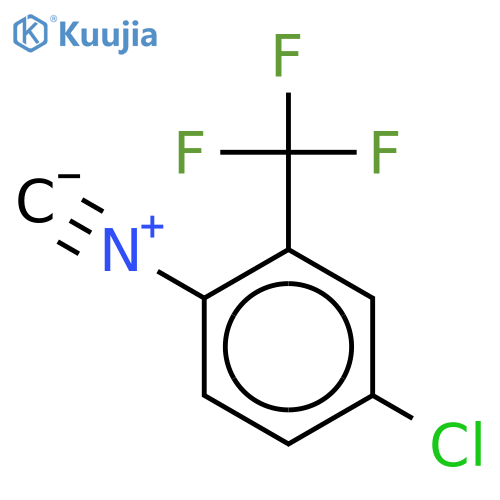Cas no 2920-12-9 (4-chloro-1-isocyano-2-(trifluoromethyl)benzene)

2920-12-9 structure
商品名:4-chloro-1-isocyano-2-(trifluoromethyl)benzene
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-isocyano-5-chlorobenzotrifluoride
- 2-ISOCYANO-5-CHLOBENZO-TRIFLUORIDE
- 2-ISOCYANO-5-CHLORBENZOTRIFLUORIDE
- 2-ISOCYANO-5-CHLOBENZO-TRIFLUORIDE;2-ISOCYANO-5-CHLORBENZOTRIFLUORIDE;
- 4-chloro-1-isocyano-2-(trifluoromethyl)benzene
- CZ07658330
- EN300-1177158
- 2920-12-9
- 1-Chloro-4-isocyano-3-(trifluoromethyl)benzene
- AKOS015959180
- QFCWXFYXZGOIPU-UHFFFAOYSA-N
- NIOSH/CZ0765833
- o-Tolunitrile, 4-chloro-alpha,alpha,alpha-trifluoro-
- Benzene, 1-chloro-4-isocyano-3-(trifluoromethyl)-
-
- MDL: MFCD01937367
- インチ: InChI=1S/C8H3ClF3N/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H
- InChIKey: QFCWXFYXZGOIPU-UHFFFAOYSA-N
- ほほえんだ: [C-]#[N+]C1=C(C=C(C=C1)Cl)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 204.99100
- どういたいしつりょう: 204.9906113g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 4.4Ų
じっけんとくせい
- PSA: 0.00000
- LogP: 3.14030
4-chloro-1-isocyano-2-(trifluoromethyl)benzene セキュリティ情報
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1177158-1000mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 1000mg |
$699.0 | 2023-10-03 | ||
| Enamine | EN300-1177158-5000mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 5000mg |
$2028.0 | 2023-10-03 | ||
| Enamine | EN300-1177158-500mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 500mg |
$671.0 | 2023-10-03 | ||
| Enamine | EN300-1177158-2.5g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 2.5g |
$1988.0 | 2023-06-08 | ||
| Enamine | EN300-1177158-0.5g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 0.5g |
$974.0 | 2023-06-08 | ||
| Enamine | EN300-1177158-5.0g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 5g |
$2940.0 | 2023-06-08 | ||
| Enamine | EN300-1177158-2500mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 2500mg |
$1370.0 | 2023-10-03 | ||
| Enamine | EN300-1177158-50mg |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 50mg |
$587.0 | 2023-10-03 | ||
| Enamine | EN300-1177158-0.25g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 0.25g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-1177158-1.0g |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene |
2920-12-9 | 1g |
$1014.0 | 2023-06-08 |
4-chloro-1-isocyano-2-(trifluoromethyl)benzene 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
2920-12-9 (4-chloro-1-isocyano-2-(trifluoromethyl)benzene) 関連製品
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 307-59-5(perfluorododecane)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
